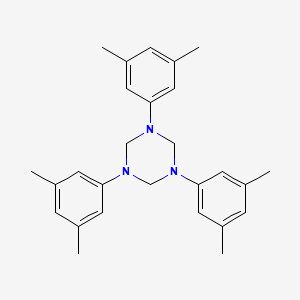
1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane is a useful research compound. Its molecular formula is C27H33N3 and its molecular weight is 399.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its antioxidant capabilities and effects on various cell lines.
Chemical Structure
The compound is characterized by a triazine core substituted with three 3,5-dimethylphenyl groups. This unique structure is believed to contribute to its biological activity.
Antioxidant Activity
This compound has been identified as a potential antioxidant. Antioxidants are critical in mitigating oxidative stress in biological systems.
- Mechanism of Action : The compound likely acts by scavenging free radicals and inhibiting lipid peroxidation. This activity can protect cellular components from oxidative damage.
- Research Findings : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of triazines have shown effective inhibition of oxidative stress markers in various assays.
Cytotoxic Activity
Research has also explored the cytotoxic effects of this compound against cancer cell lines.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- Results : Preliminary data suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 20 |
| HCT116 | 0.87 | 15 |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study evaluated the effects of triazine derivatives on breast cancer cell lines. The findings indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil.
- Antioxidant Efficacy in Animal Models : Research involving animal models demonstrated that triazine-based compounds could reduce markers of oxidative stress and inflammation in vivo.
Propriétés
Numéro CAS |
102101-00-8 |
|---|---|
Formule moléculaire |
C27H33N3 |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
1,3,5-tris(3,5-dimethylphenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3/c1-19-7-20(2)11-25(10-19)28-16-29(26-12-21(3)8-22(4)13-26)18-30(17-28)27-14-23(5)9-24(6)15-27/h7-15H,16-18H2,1-6H3 |
Clé InChI |
MYHLJFZKPKTCOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CN(CN(C2)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















